N-(2-chloroethyl)methanesulfonamide
Overview
Description
“N-(2-chloroethyl)methanesulfonamide” is a chemical compound with the molecular formula C3H8ClNO2S . It has a molecular weight of 157.62 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-chloroethyl)methanesulfonamide” is1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
. This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources. Physical And Chemical Properties Analysis
“N-(2-chloroethyl)methanesulfonamide” is a liquid at room temperature . It has a density of 1.321g/cm³ . More specific physical and chemical properties such as boiling point, flash point, and solubility are not available in the retrieved resources.Scientific Research Applications
- Summary of the Application: N-(2-Chloroethyl)-N-nitrosoureas, which include compounds like carmustine (BCNU) and lomustine, are used in critical cases of brain tumors or leukemia . These compounds are very toxic in nature . The N-(2-chloroethyl)methanesulfonamide seems to be a part of this family of compounds.
- Methods of Application or Experimental Procedures: The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites . Almost all of the literature predicting the mechanism does not discuss nitric oxide (NO) release as one of the viable mechanistic pathways for these N - (2-chloroethyl)- N -nitrosoureas .
- Results or Outcomes: Studies with two aromatic N - (2-chloroethyl)- N -nitrosoureas show that NO release may be a facile pathway for their activity . Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adeno carcinoma cell lines . The IC 50 values range from about 38–95 μM .
Safety And Hazards
properties
IUPAC Name |
N-(2-chloroethyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGMLHPZDVLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176298 | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)methanesulfonamide | |
CAS RN |
21896-59-3 | |
Record name | N-(2-Chloroethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21896-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021896593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroethyl)methanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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